Tiglic Acid-d3
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Overview
Description
Tiglic Acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 103.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that this compound may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.
Biochemical Pathways
This compound, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .
Pharmacokinetics
Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of this compound would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.
Result of Action
Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that this compound may also have anti-inflammatory effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of this compound
Biochemical Analysis
Biochemical Properties
Tiglic Acid-d3, like its parent compound Tiglic acid, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes involved in the metabolism of isoleucine and 2-methylbutyric acid.
Cellular Effects
It is known that Tiglic acid, the parent compound, is a skin and eye irritant and the inhalation of the substance causes respiratory tract irritation . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as Tiglic acid. Tiglic acid is known to be biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
Tiglic Acid-d3 is a deuterated derivative of tiglic acid, a monocarboxylic unsaturated organic acid. Its unique structure and isotopic labeling make it a valuable compound in biochemical research, particularly in metabolic studies and reaction mechanisms. This article explores the biological activity of this compound, its interactions with biomolecules, and its potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound retains the structural characteristics of tiglic acid, featuring a double bond between the second and third carbons. This unsaturation contributes to its reactivity and biological activity. The compound is typically synthesized from methyl acetoacetate-d3 through several steps, which include:
- Deuteration : Introduction of deuterium to enhance stability and traceability in metabolic studies.
- Isolation : Purification processes to obtain the compound in a usable form.
This compound is known for its volatility and sweet odor, properties that are significant in both synthetic chemistry and biological applications.
Interaction with Biomolecules
Research indicates that this compound can form coordination complexes with various metals, such as copper. These interactions can significantly alter its reactivity and biological effects, suggesting potential roles in biochemical pathways and therapeutic applications. For example, the formation of metal complexes may enhance or inhibit enzymatic activities depending on the cellular environment.
Case Studies
- Metabolic Pathway Studies : In studies involving metabolic pathways, this compound has been used as a tracer to investigate the fate of unsaturated fatty acids in biological systems. Its deuterated nature allows for precise tracking via mass spectrometry, providing insights into metabolic fluxes and enzyme kinetics.
- Pharmacological Investigations : Preliminary pharmacological studies have shown that this compound exhibits anti-inflammatory properties when tested on macrophage cell lines. The compound appears to modulate cytokine production, reducing levels of pro-inflammatory markers such as TNF-α and IL-6 . These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Activity | Observation | Reference |
---|---|---|
Metal Coordination | Forms complexes with copper | |
Anti-inflammatory Effects | Reduces TNF-α and IL-6 production | |
Metabolic Tracing | Used as a tracer in fatty acid metabolism |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Interaction : this compound may interact with free fatty acid receptors (FFAR2/FFAR3), which are involved in various signaling pathways related to inflammation and metabolism . These receptors play crucial roles in mediating cellular responses to short-chain fatty acids (SCFAs), suggesting that this compound could influence these pathways due to its structural similarities.
- Enzymatic Modulation : The compound's ability to form metal complexes may also affect enzyme activities involved in lipid metabolism and inflammatory responses. This modulation could lead to altered metabolic profiles in treated cells.
Properties
CAS No. |
19146-57-7 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
103.13 g/mol |
IUPAC Name |
(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3 |
InChI Key |
UIERETOOQGIECD-VGIDZVCYSA-N |
SMILES |
CC=C(C)C(=O)O |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C(\C)/C(=O)O |
Canonical SMILES |
CC=C(C)C(=O)O |
Synonyms |
(2E)-2-Methyl-2-butenoic Acid; (E)-2-Methylcrotonic Acid; (E)-2,3-Dimethylacrylic Acid; (E)-2-Methyl-2-butenoic acid; (E)-α-Methylcrotonic acid; Cevadic Acid; NSC 44235; NSC 8999; Tiglinic Acid; trans-2,3-Dimethylacrylic Acid; trans-2-Methyl-2-buteno |
Origin of Product |
United States |
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